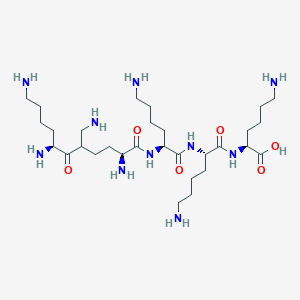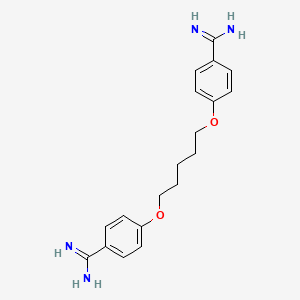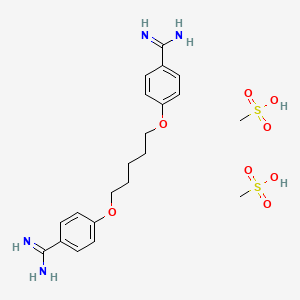
NNC-05-2045 Hydrochlorid
Übersicht
Beschreibung
NNC-05-2045 hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a potent and selective antagonist of the G protein-coupled receptor 40, which is involved in glucose homeostasis and insulin secretion.
Wissenschaftliche Forschungsanwendungen
NNC-05-2045 hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of type 2 diabetes and metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
Target of Action
NNC-05-2045 hydrochloride, also known as 1-[3-(9H-Carbazol-9-yl)propyl]-4-(4-methoxyphenyl)-4-piperidinol hydrochloride, primarily targets the GABA transporters (GATs) . GATs play a crucial role in controlling the synaptic clearance of GABA, a major inhibitory neurotransmitter in the central nervous system .
Mode of Action
NNC-05-2045 hydrochloride acts as a GABA uptake inhibitor . It displays moderate selectivity for the BGT-1 (mGAT-2) transporters . By inhibiting these transporters, the compound increases the concentration of GABA in the synaptic cleft, enhancing GABAergic inhibition .
Biochemical Pathways
The inhibition of GABA uptake by NNC-05-2045 hydrochloride affects the GABAergic system . This system plays a significant role in regulating nociception and is involved in various neurological conditions, including neuropathic pain .
Pharmacokinetics
It’s known that the compound has anticonvulsant activity
Result of Action
The inhibition of GABA uptake by NNC-05-2045 hydrochloride leads to an increase in GABA levels in the synaptic cleft, enhancing GABAergic inhibition . This results in the suppression of neuronal excitability, which can help manage conditions like epilepsy and
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
NNC-05-2045 hydrochloride interacts with various biomolecules, primarily enzymes and proteins involved in the GABAergic system . It inhibits GABA transporters, which belong to the solute carrier family 6 (SLC6) and are sodium- and chloride-dependent members that mediate the rapid removal of GABA .
Cellular Effects
The effects of NNC-05-2045 hydrochloride on cells are primarily related to its influence on GABAergic signaling. By inhibiting GABA uptake, it can increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic signaling . This can have various effects on cellular processes, including influencing cell signaling pathways and potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, NNC-05-2045 hydrochloride exerts its effects by binding to and inhibiting GABA transporters . This prevents the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of GABA available to bind to GABA receptors and enhance GABAergic signaling .
Dosage Effects in Animal Models
In animal models, NNC-05-2045 hydrochloride has been shown to have anticonvulsant activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NNC-05-2045 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of a carbazole derivative with a propyl halide to form a propyl-carbazole intermediate.
Functional group modifications: The intermediate is then reacted with a piperidine derivative in the presence of a base to form the final compound.
Hydrochloride formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of NNC-05-2045 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include:
Reaction temperature and time: Controlled to ensure complete conversion of reactants.
Purification methods: Techniques such as recrystallization and chromatography are employed to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
NNC-05-2045 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products Formed
Oxidation products: Oxides of the compound.
Reduction products: Reduced forms of the compound.
Substitution products: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NNC-05-2090 hydrochloride: Another GABA uptake inhibitor with similar properties but different selectivity and binding affinities.
Gabitril (tiagabine): A selective inhibitor of the GABA transporter 1, used in the treatment of epilepsy.
Uniqueness
NNC-05-2045 hydrochloride is unique due to its specific binding affinities and selectivity for GABA transporters. It has shown significant anticonvulsant properties in various animal models, making it a promising candidate for further research and development .
Eigenschaften
IUPAC Name |
1-(3-carbazol-9-ylpropyl)-4-(4-methoxyphenyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-31-22-13-11-21(12-14-22)27(30)15-19-28(20-16-27)17-6-18-29-25-9-4-2-7-23(25)24-8-3-5-10-26(24)29;/h2-5,7-14,30H,6,15-20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPCDHSNVBLOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




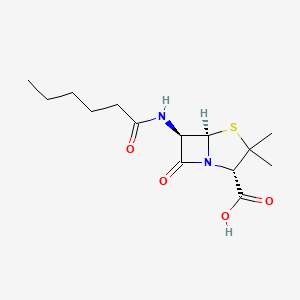
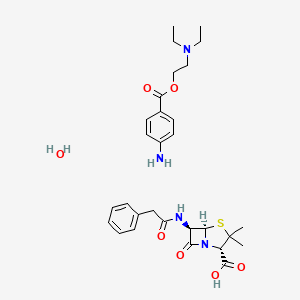


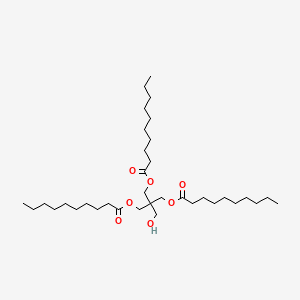

![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)
